2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
2’-Deoxy-L-guanosine is a nucleoside analog composed of the purine nucleobase guanine linked to a deoxyribose sugar. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside . This compound plays a crucial role in various biological processes and has significant applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-guanosine typically involves the protection of functional groups, followed by selective deoxygenation and coupling reactions. One common method includes the protection of the 2-NH2, 3-OH, and 5-OH groups of guanosine to form a triacetyl derivative. The O6 group is then protected using Mitsunobu alkylation with trimethylsilylethanol. The 2-fluoro group is introduced via diazotization under anhydrous conditions with t-butyl nitrite as the diazotizing agent and HF in pyridine as the fluoride source .
Industrial Production Methods: Industrial production of 2’-Deoxy-L-guanosine often employs enzymatic synthesis due to its higher atom economy and reduced side products. An engineered purine nucleoside phosphorylase from Brevibacterium acetylicum, combined with thymidine phosphorylase from Escherichia coli, is used in a one-pot whole cell catalysis for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-L-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Reduction reactions are less common but can involve the reduction of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as diazonium salts and halogenating agents are used under anhydrous conditions.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine
Substitution: Various N2-substituted derivatives, which are useful in medicinal chemistry.
Scientific Research Applications
2’-Deoxy-L-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other nucleoside analogs and as a standard in nucleic acid research.
Biology: It serves as a building block for DNA synthesis and repair studies.
Mechanism of Action
The mechanism of action of 2’-Deoxy-L-guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. It can also modulate signal transduction pathways by being phosphorylated to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases . Additionally, it has been shown to interact with adenosine receptors and purinergic metabolism, contributing to its neuroprotective and anti-tumorigenic effects .
Comparison with Similar Compounds
Deoxyguanosine: Similar to 2’-Deoxy-L-guanosine but with a different stereochemistry.
Guanosine: Contains an additional hydroxyl group at the 2’ position of the ribose sugar.
8-Oxo-2’-deoxyguanosine: An oxidized derivative used as a biomarker for oxidative stress.
Uniqueness: 2’-Deoxy-L-guanosine is unique due to its specific stereochemistry and its role in DNA synthesis and repair. Its ability to be efficiently synthesized using enzymatic methods also sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m1/s1 |
InChI Key |
PFCLMNDDPTZJHQ-CSMHCCOUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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